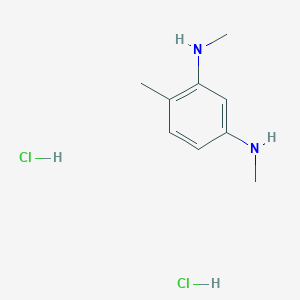

N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

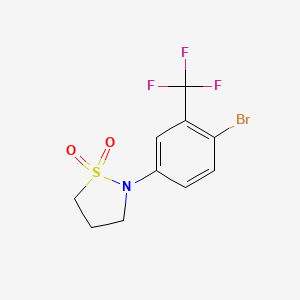

“N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1421601-26-4 . It has a molecular weight of 223.14 and its IUPAC name is N1,N~3~,4-trimethyl-1,3-benzenediamine dihydrochloride . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H . This indicates that the compound has a benzene ring with two amine groups and three methyl groups attached to it.Physical and Chemical Properties Analysis

This compound is a powder . Unfortunately, specific physical properties like boiling point or solubility were not available in the sources I found.Applications De Recherche Scientifique

1. Synthesis and Properties of New Fluorinated Polyimides

A study by Wang, Zhao, & Li (2012) described the synthesis of fluorinated poly(ether imide)s using diamines with trifluoromethyl and trimethyl groups. These polymers exhibited good solubility, flexibility, thermal stability, and low dielectric constants, making them suitable for applications in the electronics industry.

2. Structural Analysis of Diaminomesitylene

The crystal structure of diaminomesitylene, a compound closely related to N1,N3,4-trimethylbenzene-1,3-diamine, was analyzed by Brihi et al. (2016). This study provided insights into the molecular interactions and potential applications in designing new materials with specific properties.

3. Synthesis of New Anticancer Drug

Hicks & Huang (1997) developed a synthesis method for a potential new anticancer drug, involving a compound structurally related to N1,N3,4-trimethylbenzene-1,3-diamine dihydrochloride. The study, available here, highlights the compound's relevance in medicinal chemistry.

4. Phosphorus-Nitrogen Compounds Synthesis

Ilter et al. (2004) conducted research on the synthesis of phosphorus-nitrogen compounds using diamines, including those related to this compound. The study, available here, is significant for the development of new materials with unique properties.

5. Development of Polyimides for Gas Separation

Al-Masri, Fritsch, & Kricheldorf (2000) researched the synthesis of polyimides for gas separation, employing aromatic diamines similar to this compound. Their work, detailed here, contributes to advancements in the field of gas separation technologies.

6. Preparation of CO2 Adsorbent

Sim, Pacia, & Ko (2020) developed a CO2 adsorbent using a diaminosilane compound, showcasing the potential of this compound derivatives in environmental applications. Their findings are available here.

7. Corrosion Inhibition in Mild Steel

Singh & Quraishi (2016) investigated the use of Schiff’s Bases derived from aromatic diamines for corrosion inhibition in mild steel, highlighting the industrial applications of compounds related to this compound. The study can be accessed here.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1-N,3-N,4-trimethylbenzene-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-5-8(10-2)6-9(7)11-3;;/h4-6,10-11H,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMVVFRJYQHSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)NC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)